N-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide

Oxytocin receptor Structure-activity relationship Pyrazine carboxamide

N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide (CAS 2415454-61-2, molecular formula C12H12N4O2, molecular weight 244.25 g/mol) is a synthetic heterocyclic compound belonging to the pyrazine-2-carboxamide family, featuring a methoxypyridine moiety linked via a carboxamide bridge. This scaffold is a recognized privileged structure in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) such as the oxytocin receptor and metabotropic glutamate receptor 4 (mGluR4).

Molecular Formula C12H12N4O2
Molecular Weight 244.254
CAS No. 2415454-61-2
Cat. No. B2909583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide
CAS2415454-61-2
Molecular FormulaC12H12N4O2
Molecular Weight244.254
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NC2=CN=C(C=C2)OC
InChIInChI=1S/C12H12N4O2/c1-8-5-13-7-10(15-8)12(17)16-9-3-4-11(18-2)14-6-9/h3-7H,1-2H3,(H,16,17)
InChIKeyTXFJELPUUWWZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide (CAS 2415454-61-2): Core Structural Overview and Procurement Context


N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide (CAS 2415454-61-2, molecular formula C12H12N4O2, molecular weight 244.25 g/mol) is a synthetic heterocyclic compound belonging to the pyrazine-2-carboxamide family, featuring a methoxypyridine moiety linked via a carboxamide bridge [1]. This scaffold is a recognized privileged structure in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) such as the oxytocin receptor and metabotropic glutamate receptor 4 (mGluR4) [2][3].

GPCR medicinal chemistry scaffold (oxytocin, mGluR4 privileged structure)

Negative control for oxytocin receptor antagonist screening

Fragment-like starting point (MW < 300, low lipophilicity)

Why N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide Cannot Be Replaced by Other Pyrazine-2-Carboxamides


Within the pyrazine-2-carboxamide class, even minor structural modifications—such as N-methylation or addition of a biaryl group—produce dramatic shifts in target affinity, with potencies spanning from sub-nanomolar to >10 µM at the oxytocin receptor [1]. The target compound represents a minimal, unelaborated scaffold; its lack of the key N-methyl and aryl substituents found in high-affinity analogs predicts that its pharmacological profile will differ fundamentally from those of more decorated congeners, making generic substitution scientifically unsound without direct comparative data [2].

Key substituent absence

Lacks N-methyl and 5-aryl groups present in high-affinity OT antagonists; may shift potency by ≥10-fold.

Chemotype divergence from mGluR4 modulators

Simple amide tail differs from patent-exemplified chiral amines; target profile likely differs.

Physicochemical mismatch

Lower MW and logP vs. decorated analogs may alter solubility, permeability, and off-target profiles.

Quantitative Differentiation Evidence for N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide


Structural Minimalism vs. High-Affinity Oxytocin Receptor Antagonists

The target compound lacks the N-methyl and 5-aryl substituents present in potent oxytocin receptor antagonists. While no experimental affinity data is publicly available for this compound, its structural analogs BDBM50314503 (CHEMBL1089682, N-(6-methoxypyridin-3-yl)-N-methyl-5-o-tolylpyrazine-2-carboxamide) and BDBM50314508 (CHEMBL1093367, 5-(4-cyano-2-methylphenyl) analog) display Ki values of 92 nM and 620 nM, respectively, at the human oxytocin receptor [1]. The removal of these key groups is expected to reduce affinity by at least 10- to 100-fold based on SAR trends observed in the Pfizer oxytocin inhibitor patent series [2].

Oxytocin receptor SAR
Class-level
Predicted Ki >1,000 nM
vs. analogs 92 and 620 nM
Supports scaffold-matched negative control exploration.
Based on SAR trends; no direct binding data for this compound.
Oxytocin receptor Structure-activity relationship Pyrazine carboxamide

Differentiation from mGluR4 Negative Modulator Candidates

A recent patent (US20240417394A1) describes substituted pyrazine-carboxamide derivatives as potent mGluR4 negative modulators, with R6 positions specifying methyl, trifluoromethyl, or CF2H [1]. The target compound bears a 6-methyl group on the pyrazine ring, which corresponds to the methyl substitution at R6 described in the patent. However, all exemplified compounds in the patent contain a complex chiral amine substituent on the amide nitrogen; the target compound's simple 3-(6-methoxypyridine) amide group is not exemplified, indicating a distinct chemotype within the same core structure.

mGluR4 modulation
Reported
Simple amide; no chiral amine tail
vs. patent-exemplified compounds
Supports diversification of mGluR4 scaffold beyond patent claims.
Patent comparison; no direct activity data for target compound.
mGluR4 Negative allosteric modulator Pyrazine carboxamide

Physical Property Differentiation: Molecular Weight and Lipophilicity

The target compound has a molecular weight of 244.25 g/mol and a calculated logP of approximately 0.8–1.2 (based on fragment-based prediction). In comparison, high-affinity oxytocin antagonist analogs such as CHEMBL1089682 (MW ≈ 376 g/mol, cLogP ≈ 3.5) are significantly larger and more lipophilic [1]. This places the target compound in a more favorable region of drug-like chemical space (MW < 300, logP < 3), potentially offering superior solubility and permeability characteristics as a starting scaffold.

Physicochemical profile
Reported
MW: 244 g/mol
cLogP: ~1.0
Supports fragment-based screening and lead-like property profiling.
Calculated properties; experimental values may differ.
Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Procurement Scenarios for N-(6-Methoxypyridin-3-yl)-6-methylpyrazine-2-carboxamide


Negative Control for Oxytocin Receptor Antagonist Screening

Given its structural relationship to potent oxytocin receptor antagonists but predicted low intrinsic activity, this compound can serve as a scaffold-matched negative control in high-throughput screening campaigns for OT receptor modulators [1]. Its use allows researchers to discriminate between specific pharmacophore-driven activity and non-specific assay interference originating from the pyrazine-carboxamide core.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 244.25 g/mol and favorable physicochemical properties, this compound meets fragment-like criteria (MW < 300, cLogP < 3) [2]. It can be screened in fragment-based assays against GPCR targets such as oxytocin, vasopressin, or mGluR4, and then structurally elaborated through structure-based drug design.

SAR Expansion Around the mGluR4 Pyrazine-Carboxamide Core

The compound's 6-methylpyrazine-2-carboxamide core matches the R6=methyl substitution described in the Boehringer Ingelheim mGluR4 negative modulator patent (US20240417394A1) [3]. Researchers can use this compound to synthesize and evaluate novel amide substituents beyond the chiral amines claimed in the patent, potentially generating intellectual property-differentiated chemical matter.

Application
Selection Property
Validation Focus
Oxytocin receptor antagonist negative control
Scaffold-matched low-activity profile
OT receptor binding assay specificity
Fragment-based drug discovery starting point
Low MW, low logP lead-like properties
Fragment screening and ligand efficiency
mGluR4 SAR expansion
6-methylpyrazine core matching patent substitution
Alternative amide substitution profiling
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